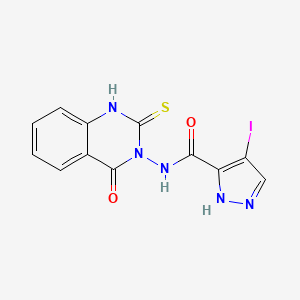![molecular formula C25H25N5O3 B10940021 [6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10940021.png)
[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including methoxyphenyl, methylisoxazolo, pyridinyl, and piperazino moieties, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylisoxazolo moieties, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyridinyl and piperazino groups, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is utilized as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.
Biology: In biological research, the compound is investigated for its potential as a pharmacological agent due to its ability to interact with specific biological targets.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of diseases where its unique structural features can be exploited.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of specialized chemicals.
Mechanism of Action
The mechanism by which [6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological responses. For instance, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
- [4-(2-Methoxyphenyl)piperidino]{2-[(4-methylphenyl)thio]pyridin-3-yl}methanone
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
Uniqueness: Compared to similar compounds, [6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H25N5O3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H25N5O3/c1-17-23-21(15-22(27-24(23)33-28-17)19-3-5-20(32-2)6-4-19)25(31)30-13-11-29(12-14-30)16-18-7-9-26-10-8-18/h3-10,15H,11-14,16H2,1-2H3 |
InChI Key |
XGDWYEDGLYMXKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-bromophenyl)-6-(difluoromethyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B10939940.png)
![Methyl 2-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10939953.png)
![5-(3,4-dimethylphenyl)-N-[4-(furan-2-yl)butan-2-yl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10939959.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B10939965.png)
![2-{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B10939968.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B10939972.png)
![Methyl 2-({[3-(4-fluorophenyl)-6-phenylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate](/img/structure/B10939975.png)
![4-{[(E)-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10939980.png)

![ethyl 4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B10940002.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-3-(phenylsulfonyl)propanamide](/img/structure/B10940009.png)
![2-{[4-amino-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B10940017.png)
![N-[4-(cyanomethyl)phenyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940027.png)
![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylphenyl)propanamide](/img/structure/B10940044.png)
